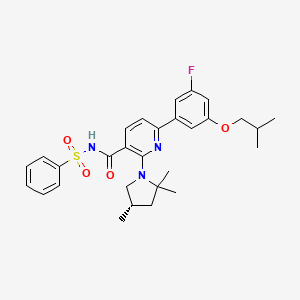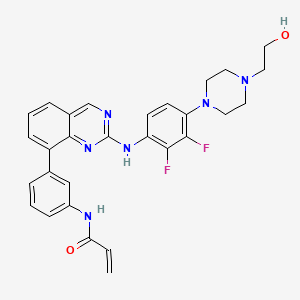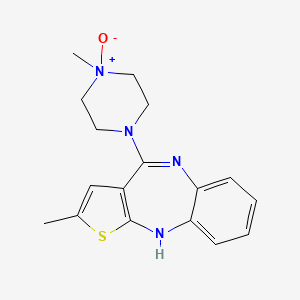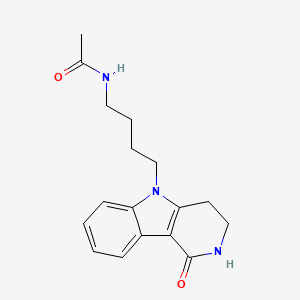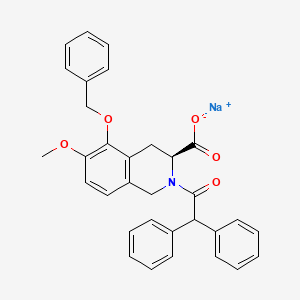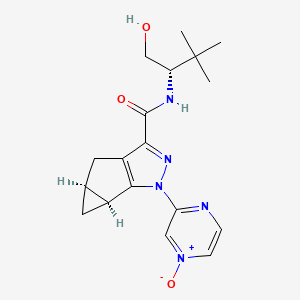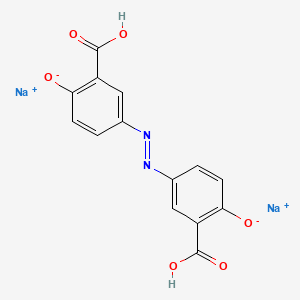
Oxathiapiprolin
Overview
Description
Oxathiapiprolin is a novel fungicide developed by DuPont in 2007. It belongs to the piperidinyl thiazole isoxazoline class of compounds and is primarily used to control oomycete pathogens, such as Phytophthora and downy mildew . This compound has gained significant attention due to its high efficacy and unique mode of action, making it a valuable tool in agricultural disease management.
Mechanism of Action
Target of Action
Oxathiapiprolin primarily targets the Oxysterol Binding Protein (OSBP) in Oomycetes . OSBPs are implicated in the movement of lipids between membranes, among other processes .
Mode of Action
This compound acts by inhibiting the OSBP, a novel fungal target . This inhibition results in excellent preventative, curative, and residual efficacy against key diseases of various crops .
Biochemical Pathways
This compound has been shown to activate plant disease resistance against certain pathogens . It enhances callose deposition and H2O2 accumulation in treated plants under the induction of flg22, a pathogen-associated molecular pattern (PAMP) treatment . Furthermore, increased levels of free salicylic acid (SA) and jasmonic acid (JA) were detected in the this compound-treated plants compared to the mock-treated ones under the challenge of Pst DC3000 .
Pharmacokinetics
It’s known that this compound exhibits high inhibitory activity against phytophthora sojae , indicating its bioavailability in the organism. More research would be needed to outline the compound’s ADME properties fully.
Result of Action
This compound activates the plant disease resistance against Pst DC3000 by enhancing the callose deposition, H2O2 accumulation, and hormone SA and JA production . It also causes severe mycelial damage and modulates osmotic and cell wall stress .
Action Environment
This compound is developed for use against several fungal diseases including downy mildew and various Phytophthora species including late blight on crops including vegetables, ornamentals, and turf . It’s expected to be relatively persistent in sediment systems . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other organisms, soil composition, and climate conditions.
Biochemical Analysis
Biochemical Properties
Oxathiapiprolin is a member of the piperidinyl thiazole isoxazoline class, targeting the oxysterol binding protein with a new biochemical mode of action . It prevents zoospore germination, sporangia germination, and mycelial growth, as well as inhibiting zoospore release .
Cellular Effects
This compound can activate the plant disease resistance against Pseudomonas syringae pv tomato (Pst) DC3000, a non-target pathogen of this compound, in Arabidopsis, tobacco, and tomato plants . It enhances callose deposition and H2O2 accumulation in the this compound-treated Arabidopsis under the induction of flg22 as the pathogen-associated molecular pattern (PAMP) treatment .
Molecular Mechanism
The mechanism of action of this compound involves binding to the oxysterol-binding protein in Oomycetes . This binding interaction inhibits the growth of the pathogen and prevents the development of the disease.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant impact on the abundance and diversity of soil fungi over time . It changes the structure of soil fungal communities, with Ascomycota and Mortierellomycota being the most affected .
Dosage Effects in Animal Models
In metabolism studies conducted in rats, this compound was moderately absorbed at the low dose (10 mg/kg bw) and showed evidence of saturation at the high dose (200 mg/kg bw), with low absorption .
Metabolic Pathways
The metabolism of the absorbed this compound involved multiple reaction sites, including hydroxylation in various positions, leading to many low-level identified and tentatively identified metabolites in the faeces, bile, and urine .
Transport and Distribution
This compound and famoxadone mainly accumulated in the tomato roots with limited translocation capacity from the roots to the upper part . The root absorption and inhibitor results noted the dominance of the apoplastic and symplastic pathways in the this compound and famoxadone uptake by the tomato roots .
Subcellular Localization
It is known that insoluble cell components (cell organelles and walls) were the dominant storage compartments for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxathiapiprolin involves multiple steps, starting with the formation of the piperidinyl thiazole isoxazoline core structure. The key steps include:
Formation of the Piperidinyl Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Thiazole Ring Formation: The thiazole ring is introduced through a series of reactions involving sulfur-containing reagents.
Isoxazoline Ring Formation: The isoxazoline ring is synthesized using nitrile oxide intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Oxathiapiprolin undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of oxidized by-products.
Reduction: Reduction reactions are less common but can be induced under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups can be carried out to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with altered biological activity .
Scientific Research Applications
Oxathiapiprolin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Fluoxapiprolin: Another piperidinyl thiazole isoxazoline fungicide developed by Bayer.
Mefenoxam: A widely used fungicide with a different mode of action, targeting RNA polymerase in oomycetes.
Uniqueness of Oxathiapiprolin: this compound stands out due to its novel mode of action, high efficacy, and low risk of resistance development. Its ability to activate plant disease resistance mechanisms further enhances its value in integrated disease management programs .
Properties
IUPAC Name |
1-[4-[4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F5N5O2S/c1-13-9-20(24(27,28)29)31-34(13)11-21(35)33-7-5-14(6-8-33)23-30-18(12-37-23)17-10-19(36-32-17)22-15(25)3-2-4-16(22)26/h2-4,9,12,14,19H,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQLCKZJGNTRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC(CC2)C3=NC(=CS3)C4=NOC(C4)C5=C(C=CC=C5F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F5N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893604 | |
| Record name | Oxathiapiprolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003318-67-9 | |
| Record name | Oxathiapiprolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003318-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxathiapiprolin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003318679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxathiapiprolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxathiapiprolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXATHIAPIPROLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56498AIV8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)
